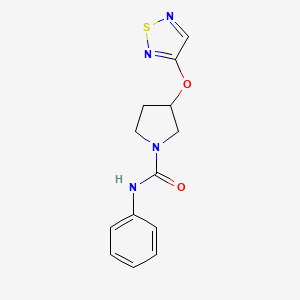

![molecular formula C8H13NO3 B2492904 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone CAS No. 1864736-18-4](/img/structure/B2492904.png)

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related bicyclic structures, such as 7-oxa-1-azabicyclo[2.2.1]heptane derivatives, often involves intramolecular reactions and strategic use of protecting groups. For example, dispiro derivatives of 7-oxa-1-azabicyclo[2.2.1]heptane have been synthesized from sugar nitrone through intramolecular 1,3-dipolar cycloaddition, demonstrating the versatility of these frameworks for incorporating diverse functional groups and achieving stereochemical control (Rowicki et al., 2019).

Molecular Structure Analysis

The molecular structure of bicyclic compounds related to 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone is characterized by NMR and X-ray analyses, revealing conformational diversity and stability. For instance, the solid-state structure of a dispiro derivative exhibited three crystallographically independent molecules, each with a different orientation of spiro connected rings, highlighting the conformational variety achievable within this chemical space (Rowicki et al., 2019).

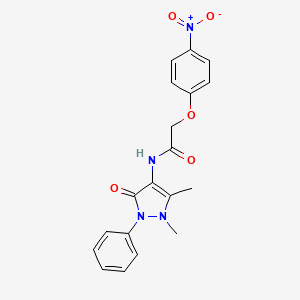

Chemical Reactions and Properties

Bicyclic compounds such as this compound exhibit a range of chemical reactivities, including intramolecular hydrogen abstraction reactions. These reactions facilitate the synthesis of chiral bicyclic ring systems under neutral conditions, showcasing the compound's potential in constructing complex molecular architectures (Francisco et al., 2003).

Physical Properties Analysis

The physical properties of bicyclic compounds, such as solubility, melting points, and crystalline forms, are influenced by their molecular structures. The conformational analysis of these compounds, supported by DFT calculations, helps in understanding their stability and behavior in different phases, as demonstrated by the different orientations observed in the crystal structures of bicyclic derivatives (Rowicki et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and functional group transformations, are key to exploiting bicyclic compounds like this compound in synthetic chemistry. The ability to undergo intramolecular reactions and the potential for diverse functionalization strategies underscore the compound's utility in organic synthesis and the development of novel molecules (Francisco et al., 2003).

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

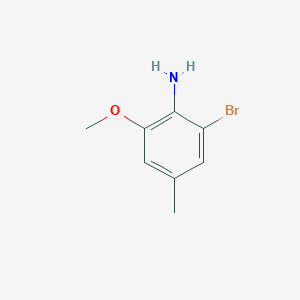

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone and its derivatives have been explored for their unique chemical properties and reactivity, serving as a foundation for various synthetic strategies. For instance, the synthesis of chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives from hydroxy-L-proline and their nuclear magnetic resonance investigation provide insights into their structural characteristics and potential applications in synthesizing complex organic molecules (Portoghese & Turcotte, 1971). Similarly, the conformation and charge distribution studies of bicyclic β-lactams, including their oxa derivatives, elucidate the structure-activity relationships crucial for designing β-lactamase inhibitors, highlighting the compound's relevance in medicinal chemistry and drug design (Fernández, Carballiera, & Ríos, 1992).

Conformational Analysis and Derivative Synthesis

The conformational analysis and synthesis of specific derivatives such as 7-oxa-1-azabicyclo[2.2.1]heptane from sugar nitrone and its conformational variety provide valuable information for understanding the spatial arrangement of atoms within the molecule. This analysis aids in the development of novel compounds with desired chemical and physical properties (Rowicki et al., 2019).

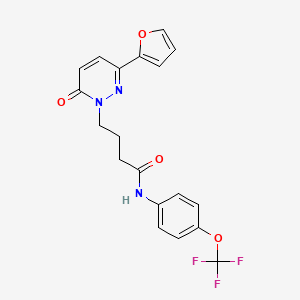

Pharmacophore Design and Drug Development

Further, the versatility of this compound as a scaffold for functional diversity in synthetic chemistry is noteworthy. A study demonstrates its use in synthesizing backbone-constrained γ-amino acid analogues, showcasing its potential in developing novel pharmacophores for drug discovery. This approach not only unveils new avenues for the synthesis of bioactive compounds but also enhances our understanding of the structural requirements for biological activity (Garsi et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with γ-amino butyric acid (gaba) receptors .

Mode of Action

It’s known that the compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .

Biochemical Pathways

It’s known that the compound can be further functionalized to build up a library of bridged aza-bicyclic structures .

Result of Action

Food and Drug Administration-approved drugs baclofen and pregabalin .

Action Environment

It’s known that the compound is stored at a temperature of 4 degrees celsius

properties

IUPAC Name |

2-methoxy-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-11-5-8(10)9-3-7-2-6(9)4-12-7/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRGXGTUSKMJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CC2CC1CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)

![2-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2492826.png)

![N-(1H-benzo[d]imidazol-2-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2492828.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2492832.png)

![N-(3-fluorophenyl)-N-[(3-fluorophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2492833.png)

![3-isopentyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492836.png)

![3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2492837.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide](/img/structure/B2492841.png)

![Spiro[chromene-2,3'-piperidine]](/img/structure/B2492843.png)

![2-(Methoxymethyl)-[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B2492844.png)